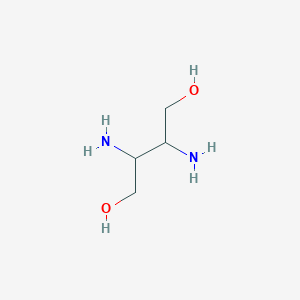

2,3-Diaminobutane-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINEDRPUPHALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Diaminobutane 1,4 Diol Isomers

Stereoselective Synthesis of Enantiopure 2,3-Diaminobutane-1,4-diol

The creation of single-enantiomer this compound hinges on synthetic routes that can selectively form one desired stereoisomer over others. This is achieved by leveraging the principles of stereocontrol, either by starting with a molecule that already possesses the desired chirality or by creating the chiral centers during the synthesis using a chiral influence.

Asymmetric Catalytic Synthesis Routes

An alternative to chiral pool synthesis is the use of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from an achiral precursor. bohrium.com This approach can be more efficient and versatile, avoiding the limitations of available chiral pool starting materials. The synthesis of chiral 1,2-diamines has been a significant area of research in asymmetric catalysis. ua.es

This strategy involves the asymmetric reduction of a prochiral precursor, such as a diketone or a diimine, that corresponds to the carbon skeleton of the target molecule. The use of a chiral reducing agent or a catalyst system containing a chiral ligand directs the reaction to favor the formation of one enantiomer.

For the synthesis of this compound, a suitable precursor could be 1,4-dihydroxybutane-2,3-dione. The enantioselective reduction of the two ketone functionalities would establish the stereocenters at C2 and C3. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), has proven effective for the stereoselective reduction of diones to diols. mdpi.com By selecting the appropriate enzyme, it is possible to achieve high conversions and excellent diastereo- and enantioselectivity, often yielding the (S,S) or (R,R) diols. mdpi.com A subsequent chemical transformation would then be required to convert the hydroxyl groups to amines.

Alternatively, asymmetric hydrogenation of a precursor like 2,3-bis(imino)butane-1,4-diol using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP) could directly generate the chiral diamine.

Table 2: General Approach for Enantioselective Reduction

| Precursor Type | Catalyst/Reagent Type | Key Transformation | Potential Product | Metric of Success |

|---|---|---|---|---|

| Diketone (e.g., 1,4-dihydroxybutane-2,3-dione) | Chiral Metal-Ligand Complex or Enzyme (ADH) | Asymmetric Reduction/Hydrogenation | Chiral 1,2-Diol | Enantiomeric Excess (ee%) |

| Diimine | Chiral Metal-Ligand Complex (e.g., Ru-BINAP) | Asymmetric Hydrogenation | Chiral 1,2-Diamine | Enantiomeric Excess (ee%) |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful tool in synthesis, complementing metal-based catalysts. For the construction of the 1,2-diamine motif, several organocatalytic methods have been developed.

One potential route is the asymmetric Mannich reaction. This reaction involves the addition of a nucleophile (like an enolate or its equivalent) to an imine. By using a chiral organocatalyst, such as a proline derivative, the facial selectivity of the nucleophilic attack on the imine can be controlled, leading to an enantioenriched product. A related strategy is the aza-Henry reaction, which involves the addition of a nitroalkane to an imine. bohrium.com A synthetic sequence starting from a 1,4-dicarbonyl compound could be envisioned where organocatalysis is used to set the stereochemistry of the two amino groups in a stepwise or concerted fashion. While direct application to this compound may be complex, the principles of organocatalytic stereocontrol provide a framework for developing novel synthetic routes.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and stereoselective reaction pathways. While specific, detailed chemoenzymatic routes for this compound are not extensively documented in readily available literature, the principles can be applied based on syntheses of related compounds like 1,4-diaminobutane.

A key advantage of this approach is the high enantioselectivity and stereospecificity offered by enzymes, which can be used for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. For instance, in the biosynthesis of the related compound 1,4-diaminobutane, cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP) and NADPH are crucial for the enzymatic steps. mdpi.com Optimizing the cellular levels of these cofactors in microbial systems like Escherichia coli has been shown to significantly increase the yield of the diamine product. mdpi.com This highlights how manipulating the enzymatic environment is a powerful strategy.

Potential chemoenzymatic strategies for this compound could involve:

Transaminase reactions: Using engineered transaminases to introduce amino groups stereoselectively onto a diketo-diol precursor.

Enzymatic hydrolysis: Selective hydrolysis of a diacetylated racemic diamine diol to yield an enantiopure amino alcohol.

Lipase-catalyzed resolution: Acylation of the diol or amine functionalities in a stereoselective manner to separate enantiomers.

These bio-catalytic methods often align with green chemistry principles by operating under mild conditions (ambient temperature and pressure, neutral pH) and using water as a solvent.

Synthesis of meso-2,3-Diaminobutane-1,4-diol

The synthesis of the achiral meso isomer requires a diastereoselective approach that yields the (2R, 3S) or (2S, 3R) relative configuration. A common strategy involves the stereospecific functionalization of a symmetric alkene precursor.

One plausible synthetic route, adapted from methodologies used for similar structures like meso-2,3-difluorobutane-1,4-diol, starts with (Z)-but-2-ene-1,4-diol. nih.gov The key steps would be:

Syn-dihydroxylation: The double bond of (Z)-but-2-ene-1,4-diol is subjected to syn-dihydroxylation, for example using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). This creates a tetrol with the correct relative stereochemistry.

Selective Protection: The primary hydroxyl groups at positions 1 and 4 are selectively protected, for instance, as silyl (B83357) ethers, to allow for the modification of the secondary hydroxyls.

Activation of Hydroxyl Groups: The secondary hydroxyl groups at positions 2 and 3 are converted into good leaving groups, such as mesylates or tosylates.

Double Nucleophilic Substitution: The leaving groups are displaced by an azide (B81097) source (e.g., sodium azide) in a double Sₙ2 reaction. This proceeds with inversion of configuration at both chiral centers, yielding a diazido intermediate.

Reduction and Deprotection: The azide groups are reduced to amines using a reducing agent like hydrogen gas with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄). wikipedia.org Subsequent removal of the protecting groups from the primary alcohols yields meso-2,3-diaminobutane-1,4-diol.

This stereocontrolled pathway ensures the formation of the desired meso diastereomer.

Racemic Synthesis and Advanced Chiral Resolution Techniques

A racemic synthesis produces an equal mixture of enantiomers, ((2R,3R) and (2S,3S)). A straightforward approach would be the reduction of 2,3-diiminobutane-1,4-dial. However, a more common method involves starting from tartaric acid, a readily available chiral precursor, and modifying it to produce a racemic mixture if desired, or proceeding stereospecifically.

Once a racemic mixture is obtained, advanced chiral resolution techniques are necessary to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for this purpose. nih.govmdpi.com

The process involves:

Column Selection: A column packed with a chiral stationary phase, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), is chosen. mdpi.com

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of solvents like hexane (B92381) and ethanol, is used to elute the compounds. nih.gov

Separation: The racemic mixture is injected into the HPLC system. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times.

Collection: The separated enantiomers are collected as they exit the detector, yielding enantiomerically pure samples.

This technique allows for both analytical determination of enantiomeric excess and preparative separation to obtain usable quantities of each pure enantiomer. nih.gov

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and purity (>98% ee); applicable to small and large scales. nih.gov | Requires specialized columns and equipment; can be costly for large-scale separation. |

| Diastereomeric Crystallization | Reaction of the racemate with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Cost-effective for large scales; well-established technique. | Requires a suitable chiral resolving agent; separation may not be complete in one step. |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. | High enantioselectivity; mild reaction conditions. | Maximum theoretical yield for the unreacted enantiomer is 50%; requires screening for a suitable enzyme. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov The application of its principles to the synthesis of this compound aims to improve sustainability.

Key green approaches include:

Use of Renewable Feedstocks: Instead of petroleum-based starting materials, syntheses can begin from bio-based resources. For example, 1,4-butanediol (B3395766) (BDO) and its precursors can be produced through the fermentation of sugars. rsc.org This bio-based BDO could serve as a starting point for further chemical transformations into the target diamino diol.

Biocatalysis: As discussed in the chemoenzymatic section, using enzymes or whole-cell systems can replace hazardous reagents and operate under milder, more energy-efficient conditions. mdpi.comejcmpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts instead of stoichiometric reagents reduces waste. nih.gov

By integrating these principles, the environmental footprint of producing this compound can be significantly reduced.

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. uc.pt

The inherent characteristics of flow chemistry setups lead to:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions. uc.pt

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to consistent product quality and yield. durham.ac.uk

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors.

Integration of Synthesis and Purification: Flow systems can incorporate in-line purification steps, such as using solid-supported reagents or scavengers, to remove byproducts and unreacted materials, leading to a cleaner product stream. durham.ac.ukmdpi.com

A multi-step synthesis of this compound could be translated into a continuous flow process where the output of one reactor becomes the input for the next, streamlining the entire production sequence. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size; scaling up can be complex. | Easily scalable by extending operation time or "numbering-up" reactors. uc.pt |

| Heat Transfer | Inefficient; potential for hot spots and thermal runaways. | Excellent due to high surface-area-to-volume ratio, allowing for precise temperature control. uc.pt |

| Safety | Higher risk due to large volumes of reagents and potential for uncontrolled reactions. | Inherently safer due to small reaction volumes and better control. nih.gov |

| Process Control | Parameters can vary within the vessel; less precise. | Precise control over stoichiometry, residence time, and temperature. durham.ac.uk |

| Integration | Work-up and purification are separate, discrete steps. | Allows for in-line purification and multi-step sequences in a single, continuous process. mdpi.com |

Stereochemical Investigations and Chiral Recognition of 2,3 Diaminobutane 1,4 Diol

Determination of Absolute and Relative Configuration

The stereochemical complexity of 2,3-diaminobutane-1,4-diol arises from the presence of two chiral centers at the C2 and C3 positions. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and a meso compound, (2R,3S). The determination of the precise three-dimensional arrangement of these stereoisomers is fundamental to understanding their unique properties.

An established and efficient method for the synthesis of the (2R,3R) and (2S,3S) enantiomers of this compound starts from the corresponding enantiomers of diethyl tartrate. This synthetic route provides a strong indication of the absolute configuration of the resulting diaminodiol, as the stereochemistry of the starting material is known and is transferred to the product. The C2 symmetry inherent in the tartrate precursor is retained in the final product, leading to the formation of the chiral, C2-symmetric diaminodiols.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used to determine the relative configuration of diastereomers. For this compound, the coupling constants between the protons on the C2 and C3 carbons (³J(H,H)) in the ¹H NMR spectrum can provide valuable information about their dihedral angle, which in turn is related to the relative stereochemistry (syn or anti). Furthermore, derivatization of the diol, for instance, by forming a cyclic acetal (B89532) or ketal, can lock the conformation and accentuate the differences in the NMR spectra between diastereomers, making the determination of the relative configuration more straightforward.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Chirality |

| (2R,3R)-2,3-Diaminobutane-1,4-diol | R | R | Chiral |

| (2S,3S)-2,3-Diaminobutane-1,4-diol | S | S | Chiral |

| (2R,3S)-2,3-Diaminobutane-1,4-diol | R | S | Achiral (meso) |

Conformational Analysis in Solution and Solid State

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape, which is determined by the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them, both in solution and in the solid state.

For the related molecule, 2,3-butanediol, which lacks the amino and primary hydroxyl groups, conformational analysis reveals the existence of different staggered conformers, primarily gauche and anti, arising from rotation around the central C2-C3 bond. The relative stability of these conformers is governed by a balance of steric hindrance between the methyl and hydroxyl groups and the potential for intramolecular hydrogen bonding.

In the case of this compound, the conformational landscape is significantly more complex due to the presence of additional functional groups capable of forming hydrogen bonds (NH₂ and CH₂OH). In the solid state, the conformation will be dictated by the packing forces within the crystal lattice, which tend to maximize intermolecular interactions, including a network of hydrogen bonds.

In solution, the molecule is more flexible, and its preferred conformation will depend on the solvent's polarity and hydrogen-bonding capabilities. In non-polar solvents, conformations that allow for intramolecular hydrogen bonding are likely to be favored. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules will compete with and may disrupt the intramolecular hydrogen bonds, leading to a different distribution of conformers. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of different conformers and understanding the factors that stabilize them.

Intramolecular Hydrogen Bonding Networks and Stereochemical Influence

The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors (the nitrogen and oxygen atoms) within the this compound molecule allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the molecule's preferred conformation and, consequently, its stereochemical behavior.

Several types of intramolecular hydrogen bonds are possible in this compound, including:

O-H···N: Between a hydroxyl group and an amino group.

N-H···O: Between an amino group and a hydroxyl group.

O-H···O: Between the two hydroxyl groups (less likely due to the distance in extended conformations but possible in gauche conformers).

N-H···N: Between the two amino groups (also dependent on the conformation).

The formation of these hydrogen bonds can significantly stabilize specific conformers. For instance, a gauche conformation around the C2-C3 bond might bring a hydroxyl group on C1 and an amino group on C2 into close proximity, facilitating the formation of a five-membered ring-like structure stabilized by an intramolecular hydrogen bond. The strength of these hydrogen bonds can be evaluated using computational methods, which can calculate parameters such as the bond distance, angle, and the electron density at the bond critical point.

The stereochemistry of the molecule has a direct impact on the feasibility and nature of these intramolecular hydrogen bonding networks. In the meso isomer, the relative orientation of the substituents may favor different hydrogen bonding patterns compared to the chiral enantiomers. These intramolecular interactions can, in turn, influence the molecule's chiroptical properties, such as its specific rotation and circular dichroism spectrum.

Chiral Recognition Phenomena Involving this compound

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This phenomenon is the basis of many processes in nature and is a cornerstone of asymmetric catalysis and chiral separations. Given its C2-symmetric and chiral nature, this compound and its derivatives are excellent candidates for participating in chiral recognition events, either as the chiral selector (the molecule that recognizes) or as the analyte (the molecule being recognized).

The multiple hydrogen bonding sites and the defined stereochemistry of this compound allow for the formation of diastereomeric complexes with other chiral molecules. The stability of these complexes will differ depending on the stereochemical match between the two interacting species. For example, the (2R,3R)-enantiomer of the diaminodiol will form a more stable complex with one enantiomer of a chiral carboxylic acid than with the other, due to a better three-dimensional fit and more favorable intermolecular interactions, such as hydrogen bonds and steric repulsion.

Derivatives of this compound can be synthesized to create more sophisticated chiral hosts or ligands for asymmetric catalysis. For instance, the amino groups can be functionalized to create chiral salen-type ligands, which can then coordinate to a metal center to form a chiral catalyst. Such catalysts can then be used to induce enantioselectivity in a variety of chemical reactions, effectively recognizing one enantiomeric transition state over the other.

Theoretical calculations can be employed to model the diastereomeric complexes formed between this compound and a chiral guest molecule. By calculating the binding energies of these complexes, it is possible to predict the degree of chiral discrimination. These computational models can also provide valuable insights into the specific intermolecular interactions that are responsible for the observed chiral recognition.

Reactivity and Diverse Chemical Transformations of 2,3 Diaminobutane 1,4 Diol

Functionalization at Amine Centers

The primary amine groups in 2,3-diaminobutane-1,4-diol are nucleophilic and readily participate in reactions typical of aliphatic amines. These transformations are fundamental for creating derivatives with modified steric and electronic properties.

Acylation: The amine groups can be easily acylated by reacting with acid chlorides or anhydrides to form stable amide linkages. For instance, N,N'-diacetyl derivatives of similar 1,4-diaminobutanes can be prepared by catalytic hydrogenation of the corresponding dinitrile in the presence of acetic anhydride. google.com This process suggests that this compound would react similarly with acylating agents to yield the corresponding N,N'-diacyl derivatives. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine centers involves the reaction with alkyl halides. This substitution reaction can proceed in a stepwise manner to produce secondary amines, tertiary amines, and ultimately quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

| Reaction Type | Reactant | Typical Reagents | Product Type |

| Acylation | This compound | Acyl chloride (R-COCl), Acetic anhydride | N,N'-Diacyl-2,3-diaminobutane-1,4-diol |

| Alkylation | This compound | Alkyl halide (R-X) | N,N'-Dialkyl-2,3-diaminobutane-1,4-diol |

Imine Formation: The primary amine groups undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.org Given the two amine groups in this compound, reaction with two equivalents of an aldehyde or ketone would result in the formation of a bis-imine. This reaction is typically catalyzed by an acid and involves the removal of water. redalyc.org

Heterocyclic Derivatives: The diamine structure is a valuable precursor for the synthesis of various heterocyclic systems. Reaction with bifunctional electrophiles can lead to the formation of stable ring structures. For example, condensation with α-dicarbonyl compounds (e.g., glyoxal or 2,3-butanedione) can yield tetrahydropyrazine derivatives. Similarly, reaction with carbon disulfide or isothiocyanates can be used to synthesize thiourea (B124793) derivatives, which are versatile intermediates for other heterocycles. researchgate.net

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Bis-imine |

| This compound | α-Dicarbonyl compound | Tetrahydropyrazine derivative |

| This compound | Carbon disulfide (CS₂) | Cyclic thiourea derivative |

Functionalization at Hydroxyl Centers

The primary hydroxyl groups exhibit reactivity characteristic of alcohols, allowing for the formation of ethers and esters. Selective functionalization of these groups is often achieved by using a precursor where the amine groups are protected.

Etherification: The hydroxyl groups can be converted into ethers through reactions such as the Williamson ether synthesis. A notable synthetic strategy involves the use of a precursor molecule, (2R, 3R)- or (2S, 3S)-2,3-diazidobutane-1,4-diol. The dibenzyl ether of this diazido diol can be synthesized, and subsequent reduction of the azide (B81097) groups yields the dibenzyl ether of this compound. This multi-step approach demonstrates the feasibility of etherifying the hydroxyl groups.

Esterification: Ester derivatives are formed through the reaction of the hydroxyl groups with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Research has shown the successful diesterification of 2,3-diazidobutane-1,4-diol to form a dibenzoate. This diazido dibenzoate can then be catalytically hydrogenated to produce the corresponding diamino dibenzoate, illustrating a viable pathway to ester derivatives of the target molecule.

| Reaction Type | Precursor | Reagents | Conditions | Final Product (after azide reduction) |

| Etherification | 2,3-Diazidobutane-1,4-diol | Benzyl bromide, Base | - | 1,4-Bis(benzyloxy)-2,3-butanediamine |

| Esterification | 2,3-Diazidobutane-1,4-diol | Benzoyl chloride, Base | - | 2,3-Diaminobutane-1,4-diyl dibenzoate |

Achieving selective functionalization of the hydroxyl groups in the presence of the amine groups typically requires a protection-deprotection strategy. The most effective method documented involves performing the desired transformation on a precursor where the amines are present as less reactive azide groups.

For example, to selectively form an ether at the hydroxyl positions, one would start with 2,3-diazidobutane-1,4-diol. The hydroxyl groups of this precursor are benzylated, and in a subsequent step, the azide groups are reduced (e.g., via catalytic hydrogenation with PtO₂ or Pd/C) to yield the primary amines. This strategy effectively protects the amine functionality while the hydroxyl groups are being modified.

Another common strategy for the selective protection of hydroxyl groups is the formation of silyl (B83357) ethers (e.g., using TBSCl) or acetals, which are generally stable under conditions used to modify amines but can be removed later under specific acidic or fluoride-ion conditions. harvard.eduhighfine.com

Intramolecular Cyclization Reactions and Formation of Ring Systems

The spatial arrangement of the two amine and two hydroxyl groups in this compound allows for intramolecular cyclization to form various ring systems, often facilitated by a linking reagent.

One potential pathway involves converting the hydroxyl groups into good leaving groups, such as mesylates or tosylates. The nucleophilic amine groups could then displace these leaving groups in an intramolecular fashion. For example, after dimesylation, a double intramolecular nucleophilic substitution could potentially lead to the formation of a substituted piperazine ring system. A similar strategy has been demonstrated where diols undergo intramolecular cyclization via mesylation to form seven-membered oxazepane rings. researchgate.net

Furthermore, the reaction with bifunctional reagents can bridge the functional groups. For instance, reacting this compound with phosgene (or a phosgene equivalent) could lead to the formation of a cyclic carbamate (oxazolidinone) if one amine and one hydroxyl group react, or a cyclic urea if both amine groups react. The specific product would depend on the stereochemistry and reaction conditions. Such cyclizations are fundamental in synthesizing conformationally constrained molecules and complex heterocyclic structures.

Oxazoline and Imidazolidine Ring Formations

The presence of both 2-amino alcohol and 1,2-diamine moieties within the same molecule allows this compound to be a precursor for the formation of bis-oxazoline and bis-imidazolidine structures, which are significant in coordination chemistry and asymmetric catalysis.

Oxazoline Ring Formation:

The formation of oxazoline rings typically proceeds via the cyclization of a 2-amino alcohol with a suitable electrophile, such as a carboxylic acid or its derivative. In the case of this compound, a double cyclization can be envisaged to yield a bis-oxazoline. The general synthesis involves the reaction of the diol with two equivalents of a carboxylic acid, often activated in situ, or an acyl chloride. nih.gov The reaction mechanism is understood to proceed through the formation of a β-hydroxy amide intermediate, which then undergoes acid-catalyzed cyclodehydration. nih.gov

A variety of reagents can be employed to facilitate this transformation. For instance, treatment with triflic acid can promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, a reaction that generates water as the only byproduct. nih.gov Other methods include the use of reagents like thionyl chloride or oxalyl chloride to convert carboxylic acids to their more reactive acyl chloride counterparts.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| 2-Amino alcohol | Carboxylic Acid | Oxazoline | Cyclodehydration | nih.gov |

| 2-Amino alcohol | Acyl Chloride | Oxazoline | Cyclization | nih.gov |

| N-(2-hydroxyethyl)amide | Triflic Acid | 2-Oxazoline | Dehydrative Cyclization | nih.gov |

Imidazolidine Ring Formation:

Imidazolidine rings are readily synthesized through the condensation of a 1,2-diamine with an aldehyde or ketone. mdpi.com For this compound, a reaction with two equivalents of a carbonyl compound would be expected to form a bis-imidazolidine. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate, which then undergoes intramolecular cyclization.

The synthesis of substituted imidazolidines can be achieved under various conditions. For example, the condensation of 1,2-diamines with aldehydes can be carried out in solvents like chloroform in the presence of a drying agent. Subsequent acylation of the nitrogen atoms can provide further functionalization.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| 1,2-Diamine | Aldehyde/Ketone | Imidazolidine | Condensation/Cyclization | mdpi.com |

| 1,2-Diamine | Aldehyde | N,N'-bisunsubstituted imidazolidine | Condensation | mdpi.com |

Synthesis of Polycyclic Scaffolds

The bifunctional nature of this compound also makes it a valuable synthon for the construction of more complex polycyclic scaffolds. By reacting with dicarbonyl compounds or other reagents bearing two electrophilic centers, fused heterocyclic systems can be generated.

For instance, the reaction of a 1,2-diamine with a 1,2-diketone in a protic organic solvent is a known method for the formation of pyrazine rings. jlu.edu.cn In the context of this compound, a cyclocondensation reaction with a suitable diketone could potentially lead to the formation of a fused pyrazine system. The reaction mechanism likely involves the initial formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent aromatization. nih.gov

Furthermore, the strategic protection and activation of the different functional groups in this compound can open up pathways to a diverse range of polycyclic structures. Stepwise reactions, where one set of functional groups (e.g., the diamine) reacts first, followed by the reaction of the remaining functional groups (the diol), would allow for the controlled assembly of complex molecular architectures.

Mechanistic Investigations of this compound Reactivity

While specific mechanistic studies on the reactivity of this compound are not extensively documented in the reviewed literature, the mechanisms of its characteristic reactions can be inferred from studies on analogous 1,2-diols and 1,2-diamines.

The cyclodehydration of diols to form cyclic ethers, a reaction analogous to the formation of the oxazoline ring from the diol moiety, has been investigated both experimentally and computationally. For the acid-catalyzed cyclization of 1,4-butanediol (B3395766), a concerted mechanism is proposed to be in operation. researchgate.net In the context of oxazoline formation from this compound, after the initial formation of the N-(2-hydroxyethyl)amide, the acid-catalyzed cyclization would likely proceed through protonation of the hydroxyl group, making it a good leaving group (water), followed by intramolecular nucleophilic attack by the amide oxygen.

The formation of the imidazolidine ring from the 1,2-diamine moiety and a carbonyl compound is a well-established reaction. The mechanism involves the initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by proton transfer to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. A second intramolecular nucleophilic attack by the other amino group on the imine carbon, followed by proton transfer, yields the five-membered imidazolidine ring.

The stereochemistry of this compound will play a crucial role in the stereochemical outcome of these reactions. The relative orientation of the amino and hydroxyl groups will dictate the geometry of the transition states and, consequently, the stereochemistry of the resulting heterocyclic products. For instance, the formation of bis-oxazolines from a chiral enantiomer of the diol is expected to yield chiral ligands, a principle widely applied in asymmetric catalysis. researchgate.net

| Precursor Moiety | Reaction Type | Key Intermediate | Mechanistic Feature |

| 2-Amino alcohol | Oxazoline formation | N-(2-hydroxyethyl)amide | Acid-catalyzed cyclodehydration |

| 1,2-Diamine | Imidazolidine formation | Hemiaminal, Imine | Intramolecular cyclization |

| 1,2-Diol | Cyclic ether formation | Protonated diol | Concerted mechanism or SN2-type substitution |

| 1,2-Diamine & Diketone | Pyrazine formation | Di-imine | Cyclocondensation and aromatization |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule such as (2S,3S)-2,3-diaminobutane-1,4-diol, this technique provides unequivocal proof of its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, it is possible to calculate the exact bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the solid state.

In the context of 2,3-diaminobutane-1,4-diol, X-ray diffraction studies on its metal complexes have revealed how the ligand coordinates to metal centers and the resulting geometry of the complex. core.ac.ukyale.edu For the free diol, this analysis would be crucial to understanding the intramolecular and intermolecular interactions, particularly the hydrogen bonding network established by the amine and hydroxyl groups, which dictates the crystal packing. While a specific crystal structure for the free (2S,3S)-2,3-diaminobutane-1,4-diol is not widely available in public databases, the technique remains the gold standard for confirming its stereochemistry and solid-state conformational preferences. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D and 2D NMR Techniques for Connectivity and Conformation

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is fundamental for establishing the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the C1/C4 methylene (B1212753) groups (CH₂OH), the C2/C3 methine groups (CHNH₂), and the protons of the amine (NH₂) and hydroxyl (OH) groups. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm the connectivity of the butane (B89635) backbone. Due to the molecule's symmetry in its common stereoisomers (meso or C₂-symmetric enantiomers), the number of signals may be reduced. For instance, in the C₂-symmetric (2S,3S) enantiomer, the two halves of the molecule are chemically equivalent, leading to a simplified spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon environments. For a symmetric isomer of this compound, two signals would be anticipated: one for the equivalent C1 and C4 carbons and another for the equivalent C2 and C3 carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these signals. A COSY spectrum would show correlations between coupled protons, confirming the -CH(NH₂)-CH₂(OH) fragments. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for (2S,3S)-2,3-Diaminobutane-1,4-diol (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and concentration.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1, C4 (CH₂) | 3.5 - 3.7 | ~65 |

| C2, C3 (CH) | 2.8 - 3.0 | ~55 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

Dynamic NMR for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation around chemical bonds. montana.edu For this compound, rotation around the central C2-C3 bond can lead to different staggered conformations (anti and gauche).

By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a time-averaged signal. By analyzing the line shape at different temperatures, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated. This provides valuable insight into the conformational flexibility and stability of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by prominent absorption bands corresponding to its key functional groups. nih.gov Strong, broad bands in the 3200-3600 cm⁻¹ region are indicative of O-H (alcohol) and N-H (amine) stretching vibrations, with the broadness resulting from hydrogen bonding. C-H stretching vibrations would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O, C-N, and C-C stretching, as well as various bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C-C backbone vibrations are often strong, providing clear information about the carbon skeleton. The use of Raman spectroscopy has been noted in the characterization of metal complexes involving this ligand. core.ac.ukyale.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | O-H | 3200 - 3600 (broad) |

| Stretching | N-H | 3200 - 3500 (broad) |

| Stretching | C-H | 2850 - 3000 |

| Bending | N-H | 1590 - 1650 |

| Bending | O-H | 1330 - 1420 |

| Stretching | C-O | 1000 - 1260 |

| Stretching | C-N | 1020 - 1250 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Conformational Dynamics

Chiroptical techniques are essential for studying chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. libretexts.org While this compound itself lacks a strong chromophore in the accessible UV-Vis region, its derivatives or metal complexes can exhibit distinct CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the stereocenters and the conformation of the molecule. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the variation of the angle of optical rotation as a function of the wavelength of light. wikipedia.orglibretexts.org ORD and CD are intimately related phenomena (known as the Cotton effect) and provide complementary information. An ORD curve shows the change in rotation, which becomes very large near a wavelength where the molecule absorbs light. This technique can be used to assign the absolute configuration of chiral molecules by comparing the experimental ORD curve to those of known compounds or to theoretical calculations.

Mass Spectrometry for Fragmentation Pattern Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. wikipedia.org For this compound (C₄H₁₂N₂O₂), the expected molecular weight is approximately 120.15 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The fragmentation pattern is a unique fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected based on its functional groups:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. jove.comlibretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of a stable, resonance-stabilized cation. For this molecule, α-cleavage could lead to the loss of a CH₂OH radical (mass 31) or a CH(OH)CH₂OH radical (mass 61), resulting in prominent fragment ions.

Loss of Small Neutral Molecules: The loss of water (H₂O, mass 18) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org Similarly, the loss of ammonia (B1221849) (NH₃, mass 17) can occur from the amine groups.

By analyzing the masses of the fragment ions, the connectivity and structure of the original molecule can be pieced together. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information and helping to differentiate between isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Identity | Fragmentation Pathway |

| 120 | [M]⁺ | Molecular Ion |

| 103 | [M - NH₃]⁺ | Loss of ammonia |

| 102 | [M - H₂O]⁺ | Loss of water |

| 89 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 72 | [M - H₂O - CH₂]⁺ | Sequential loss |

| 44 | [CH₂(NH₂)=CH]⁺ | Cleavage fragment |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage |

Theoretical and Computational Investigations of 2,3 Diaminobutane 1,4 Diol

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 2,3-Diaminobutane-1,4-diol. These calculations solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule.

DFT methods, which approximate the electron correlation through functionals, are widely used due to their balance of accuracy and computational cost. Common functionals like B3LYP, paired with basis sets such as 6-31G* or cc-pVTZ, can provide detailed information about molecular orbitals, charge distribution, and electronic properties. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy by systematically improving upon the HF approximation, though at a greater computational expense.

Key electronic structure parameters that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Additionally, the distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amino groups, while the LUMO is likely distributed across the C-N and C-O antibonding orbitals.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

Note: The values in this table are representative and would be determined through specific computational studies.

Conformational Energy Landscape Analysis

The flexibility of the butane (B89635) backbone and the presence of multiple rotatable bonds (C-C, C-N, C-O) in this compound give rise to a complex conformational energy landscape. Understanding this landscape is essential for determining the most stable three-dimensional structures of the molecule.

Conformational searches can be performed using systematic or stochastic methods. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, can identify local minima (stable conformers) and transition states (energy barriers to rotation). For this compound, key dihedral angles to consider are the C1-C2-C3-C4 backbone torsion and the torsions around the C-N and C-O bonds.

The relative energies of the different conformers are influenced by a combination of steric hindrance between bulky groups and stabilizing intramolecular interactions, particularly hydrogen bonds between the amino and hydroxyl groups. It is expected that conformers allowing for the formation of these intramolecular hydrogen bonds will be among the most stable.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A (Global Minimum) | 60° (gauche) | 0.0 | Intramolecular H-bonding (NH...OH) |

| B | 180° (anti) | 2.5 | Reduced steric hindrance |

Note: This table illustrates the type of data obtained from a conformational analysis. Specific values require dedicated computational research.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent like water.

MD simulations model the movements of atoms over time by solving Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the molecule in a box of explicit solvent molecules, MD can provide insights into solute-solvent interactions, the stability of different conformers in solution, and dynamic processes such as conformational changes and hydrogen bond dynamics.

For this compound in an aqueous solution, MD simulations would likely show strong hydrogen bonding between the amino and hydroxyl groups of the solute and the surrounding water molecules. These interactions would influence the conformational preferences of the molecule, potentially stabilizing conformers that are less favorable in the gas phase. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the structuring of solvent molecules around the solute.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, various spectroscopic parameters can be calculated to aid in its experimental characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and intensities can be predicted. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as N-H stretching, O-H stretching, and C-C bond vibrations.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated by determining the magnetic shielding tensors for each nucleus. These predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex NMR spectra. Spin-spin coupling constants can also be computed.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | 65.4 |

| C2 (CHNH₂) | 58.2 |

| C3 (CHNH₂) | 58.2 |

Note: These are representative values. Actual shifts depend on the specific computational method, basis set, and solvent model used.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For example, the mechanism of a reaction where the amino groups of this compound act as nucleophiles can be investigated. The calculations would involve identifying the transition state structure for the nucleophilic attack, and the activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics and feasibility of a proposed reaction pathway.

The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state connects the desired reactants and products. These computational studies provide a detailed, step-by-step view of the reaction at the molecular level, offering insights that are often inaccessible through experimental means alone.

In-depth Article on the Coordination Chemistry of this compound Unfeasible Due to Lack of Available Research

A comprehensive review of available scientific literature reveals a significant scarcity of research focused on the coordination chemistry of the chemical compound this compound. Despite its potential as a chelating ligand, detailed studies concerning the formation, characterization, and properties of its metal complexes are not sufficiently documented in publicly accessible materials to construct a thorough and scientifically accurate article based on the requested outline.

While the synthesis of the chiral forms of the this compound ligand is established, subsequent research into its behavior when coordinated with metal ions appears to be limited. The foundational data required to elaborate on specific transition metal or main group metal complexes, including their structural analysis through methods like X-ray crystallography and their electronic properties, is not available. Consequently, a discussion on topics such as unusual oxidation states or the specific role of hydrogen bonding networks within these particular complexes cannot be substantively addressed.

Coordination Chemistry of 2,3 Diaminobutane 1,4 Diol and Its Complexes

Catalytic Activity of 2,3-Diaminobutane-1,4-diol-Metal Complexes

The coordination chemistry of this compound has garnered significant interest due to the potential of its metal complexes to serve as catalysts in a variety of organic transformations. The inherent chirality of the this compound backbone, coupled with the stereochemical control imparted by its amine and hydroxyl functionalities, makes it a promising ligand scaffold for asymmetric catalysis. Metal complexes derived from this diol, particularly through the formation of Schiff base ligands, create a chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions.

Derivatives of chiral diamines, including those of this compound, have been explored as ligands in metal-catalyzed reactions. The functionalization of the amino and hydroxyl groups allows for the fine-tuning of the ligand's steric and electronic properties. This adaptability is key to optimizing the performance of the resulting metal complex for specific catalytic applications. While the broader class of 1,4-diaminobutanes has industrial significance, the specific catalytic applications of this compound complexes are an area of ongoing research.

The catalytic utility of these complexes extends to various types of reactions, including oxidations and reductions. For instance, Schiff base complexes of transition metals are known to be effective catalysts for a range of oxidation reactions. The design of the ligand and the choice of the metal ion are critical factors that influence the catalytic efficiency and selectivity of the complex.

In the realm of asymmetric synthesis, chiral ligands derived from diamines are employed in reactions such as asymmetric hydrogenation, cyclopropanation, and Michael additions. The ability of the diamine ligand to form a stable chelate with the metal ion is fundamental to its role in catalysis. The resulting chiral catalysts can induce high levels of enantioselectivity, leading to the preferential formation of one enantiomer of the product.

While specific, detailed research findings and extensive data tables on the catalytic activity of this compound-metal complexes are not widely available in the public domain, the general principles of coordination chemistry and catalysis suggest their significant potential. The structural features of this compound make it an excellent candidate for the development of novel and efficient catalysts for asymmetric synthesis. Further research in this area is expected to uncover specific applications and provide detailed performance data for these promising catalytic systems.

Synthesis and Reactivity of Chemically Modified 2,3 Diaminobutane 1,4 Diol Analogues

N-Substituted and N,N'-Bridged Derivatives

The amino groups of 2,3-diaminobutane-1,4-diol are primary sites for chemical modification, allowing for the introduction of a wide range of substituents and the construction of bridged structures. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and coordination behavior.

A common strategy for N-substitution involves the acylation of the amino groups. For instance, the reaction of related 1,4-diaminobutanes with acetic anhydride leads to the formation of N,N'-diacetyl derivatives. This reaction typically proceeds under mild conditions and serves to protect the amino groups or to introduce amide functionalities that can participate in hydrogen bonding. While not specifically documented for this compound, this transformation is a fundamental reaction of diamines and is expected to proceed readily. google.com

Another important class of N-substituted derivatives are Schiff bases, formed through the condensation of the primary amino groups with aldehydes or ketones. This reaction is generally reversible and provides a straightforward method for introducing a variety of organic moieties onto the diamine backbone. The resulting imine linkage is a key functional group in many biologically active molecules and coordination complexes.

Furthermore, the vicinal nature of the amino groups in this compound makes it an ideal precursor for the synthesis of N,N'-bridged derivatives, such as imidazolidines. The reaction with aldehydes or ketones can lead to the formation of a five-membered imidazolidine ring, effectively bridging the two nitrogen atoms. For example, the condensation of N,N'-disubstituted ethylenediamines with aldehydes is a well-established method for the synthesis of 1,3-dialkylimidazolidines. ajchem-a.comnih.govnih.govresearchgate.net This reaction, when applied to this compound, would yield imidazolidine-4,5-dimethanol derivatives, a class of compounds with potential applications as chiral ligands and building blocks in organic synthesis. The general synthesis of such N,N'-bridged structures is outlined in the table below.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imidazolidine-4,5-dimethanol derivative | Condensation |

| This compound | Dicarbonyl compound | Diazacycloalkane derivative | Cyclocondensation |

O-Substituted and O,O'-Bridged Derivatives

The primary hydroxyl groups of this compound provide additional sites for chemical modification, enabling the synthesis of a variety of O-substituted and O,O'-bridged derivatives. These modifications can enhance the solubility of the molecule in organic solvents and allow for the introduction of functional groups with specific reactivity.

A key example of O-substitution is the formation of ethers. The enantiomerically pure (2R, 3R)- and (2S, 3S)-2,3-diaminobutane-1,4-diol dibenzyl ethers have been synthesized from the corresponding tartaric acid precursors. This synthesis involves the protection of the diol as a dimesylate, followed by nucleophilic substitution with azide (B81097), and subsequent reduction of the azide and benzyl ether formation. These dibenzyl ethers have been utilized as ligands in transition metal complexes for asymmetric catalysis.

In addition to etherification, the hydroxyl groups can be readily acylated to form esters. The reaction with acid chlorides or anhydrides in the presence of a base would yield the corresponding O,O'-diacyl derivatives. For instance, the synthesis of the dibenzoate of a related diazido diol has been reported, which upon reduction would yield the corresponding O,O'-dibenzoyl-2,3-diaminobutane-1,4-diol. Silylation of the hydroxyl groups to form silyl (B83357) ethers is another common modification strategy, offering a means of protection or altering the solubility and reactivity of the molecule.

The two hydroxyl groups can also be bridged to form cyclic ethers or acetals. Reaction with a suitable dialdehyde or diketone could lead to the formation of a seven-membered or larger ring containing an O-C-O linkage.

| Starting Material | Reagent | Product | Reaction Type |

| (2R, 3R)- or (2S, 3S)-2,3-Diazido-1,4-dimesyloxybutane | Sodium Azide, Benzyl Bromide | (2R, 3R)- or (2S, 3S)-1,4-Dibenzyloxy-2,3-diazidobutane | Nucleophilic Substitution |

| (2R, 3R)- or (2S, 3S)-2,3-Diazido-1,4-diol | Benzoyl Chloride | (2R, 3R)- or (2S, 3S)-1,4-Dibenzoate-2,3-diazidobutane | Acylation |

Derivatives with Modified Carbon Backbone Structures

Modification of the carbon backbone of this compound allows for the introduction of different substituents, which can significantly impact the stereochemistry and conformational flexibility of the molecule. A notable example is the synthesis of fluorinated analogues, which are of interest due to the unique properties conferred by the fluorine atoms.

The diastereoselective synthesis of both syn- and anti-2,3-difluorobutane-1,4-diol has been achieved. nih.gov The synthetic strategy involves an epoxide opening reaction as a key step. For the synthesis of the anti-diastereomer, cis-but-2-ene-1,4-diol is used as the starting material, which is converted to the corresponding epoxide. Nucleophilic opening of the epoxide with a fluoride source, followed by deoxofluorination, yields the desired vicinal difluoride. nih.gov The synthesis of the syn-diastereomer follows a similar strategy starting from trans-but-2-ene-1,4-diol. These fluorinated building blocks are valuable for the synthesis of more complex fluorinated molecules.

| Starting Material | Key Steps | Product |

| cis-But-2-ene-1,4-diol | Epoxidation, Epoxide opening with fluoride, Deoxofluorination | meso-2,3-Difluorobutane-1,4-diol (anti) |

| trans-But-2-ene-1,4-diol | Epoxidation, Epoxide opening with fluoride, Deoxofluorination | (±)-syn-2,3-Difluorobutane-1,4-diol |

Design and Synthesis of Macrocyclic and Polymeric Derivatives

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it an attractive monomer for the synthesis of macrocyclic and polymeric structures. The precise arrangement of these functional groups allows for the construction of well-defined architectures with potential applications in host-guest chemistry, materials science, and catalysis.

Macrocyclic derivatives can be synthesized through condensation reactions with complementary bifunctional reagents. For example, reaction with dicarboxylic acids or their derivatives could lead to the formation of macrocyclic ester-amides. The high dilution principle is often employed in such reactions to favor intramolecular cyclization over intermolecular polymerization. The synthesis of crown ethers incorporating a chiral backbone is a well-established field, and this compound could serve as a chiral building block for the synthesis of novel aza- and oxa-crown ethers.

In the realm of polymers, this compound can be utilized as a monomer in condensation polymerization. The reaction with dicarboxylic acids or their derivatives would yield polyamides, where the diamine component contributes to the polymer backbone. Similarly, reaction with diisocyanates would lead to the formation of polyurethanes. mdpi.commdpi.com The presence of both amino and hydroxyl groups offers the potential for the synthesis of complex polymer architectures, including poly(ester-amide)s and poly(urethane-urea)s. The stereochemistry of the this compound monomer can be used to control the tacticity and, consequently, the physical and mechanical properties of the resulting polymers. While specific examples of polymers derived solely from this compound are not extensively documented, the general principles of polyamide and polyurethane synthesis are well-established and applicable. researchgate.net

| Monomer 1 | Monomer 2 | Polymer Type |

| This compound | Dicarboxylic Acid/Diacyl Chloride | Polyamide |

| This compound | Diisocyanate | Polyurethane |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of chiral amino alcohols and their derivatives, such as 2,3-diaminobutane-1,4-diol, has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. nih.gov A primary focus of future research is the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Biocatalysis is emerging as a powerful and environmentally benign alternative to conventional organic synthesis. acs.org Enzyme-catalyzed reactions are highly regio- and enantioselective, often proceeding under mild conditions without the need for protecting groups. mdpi.com Researchers are exploring the use of enzymes like dioxygenases and decarboxylases in cascade reactions to produce chiral amino alcohols from readily available starting materials. nih.gov For instance, a protocol has been developed for the enzymatic synthesis of amino alcohols from L-lysine, demonstrating the potential for creating complex stereochemistries in a controlled manner. nih.gov Another promising avenue is the use of aldolases and imine reductases in three-component, two-step protocols for the stereoselective synthesis of amino-diols and amino-polyols. acs.orgcsic.es These chemoenzymatic strategies offer a modular approach to constructing a diverse range of chiral amino diols. nih.gov

Beyond biocatalysis, efforts are underway to develop greener chemical processes. This includes the use of renewable feedstocks, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. For example, research into the microbial production of related diamines, like 1,4-diaminobutane, from renewable resources highlights a potential pathway for the sustainable synthesis of this compound. nih.gov The overarching goal is to create synthetic methodologies that are not only efficient and selective but also minimize environmental impact.

Exploration of Advanced Catalytic Systems

The development of highly efficient and selective catalysts is paramount for the synthesis of stereochemically defined molecules like this compound. Future research will focus on the design and application of advanced catalytic systems, encompassing both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Significant strides have been made in the use of soluble metal complexes to catalyze the synthesis of vicinal amino alcohols and diamines. acs.org Asymmetric catalysis, in particular, allows for the control of stereochemistry, which is crucial for producing specific enantiomers of this compound. nih.gov Recent advancements include chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines, offering a modular route to chiral β-amino alcohols. westlake.edu.cn Copper-catalyzed stereodivergent synthesis of amino alcohols from enals and enones is another powerful strategy that allows for the creation of multiple contiguous stereocenters with high selectivity. nih.gov The development of novel chiral ligands for these metal catalysts will continue to be a major research focus, aiming to improve enantioselectivity and broaden the substrate scope. sigmaaldrich.com

Heterogeneous Catalysis: While homogeneous catalysts offer excellent activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy recovery and recyclability. mpg.de Research is being directed towards immobilizing chiral catalysts on solid supports, such as polymers or silica, to combine the benefits of both catalytic approaches. qualitas1998.net For example, chiral diamine ligands have been successfully immobilized and used in continuous-flow asymmetric reactions with heterogeneous nickel catalysts. researchgate.net The development of robust and reusable heterogeneous catalysts will be a key factor in making the synthesis of this compound more economically viable and sustainable on an industrial scale.

Integration with High-Throughput Screening and Automation

The discovery and optimization of new synthetic reactions and catalysts can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and laboratory automation are transformative technologies that can significantly accelerate this process.

HTS allows for the rapid screening of large libraries of compounds or reaction conditions to identify "hits" with desired properties. mdpi.com In the context of this compound, HTS can be employed to:

Screen catalyst libraries: Quickly evaluate the performance of a wide range of catalysts for a specific transformation, such as the asymmetric synthesis of the diol. researchgate.net

Optimize reaction conditions: Systematically vary parameters like temperature, solvent, and reactant concentrations to find the optimal conditions for a given reaction.

Discover new reactions: Explore novel combinations of reactants and catalysts to uncover new synthetic routes to this compound and its derivatives.

The integration of robotics and automated synthesis platforms further enhances the efficiency of this process. Automated systems can perform repetitive tasks, such as dispensing reagents, running reactions, and analyzing products, with high precision and throughput. monash.edu This not only increases the speed of research but also improves the reproducibility of experimental results. The development of flow-based semiautomatic systems for the synthesis of chiral diamine libraries demonstrates the potential of this approach. researchgate.net

Applications in Advanced Materials Science (excluding biological materials)

The unique structural features of this compound, namely its chirality and the presence of both amino and hydroxyl functional groups, make it an attractive building block for the synthesis of advanced materials with novel properties. A particularly promising area of research is its use in the construction of coordination polymers.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials can be tuned by varying the metal ion and the organic linker. The di-functional nature of this compound allows it to act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. mdpi.com The chirality of the ligand can be transferred to the resulting coordination polymer, leading to materials with interesting optical, electronic, or catalytic properties. For example, cationic coordination polymers have been shown to exhibit selective coloration and photochromism. rsc.org The vicinal diamine and diol moieties can coordinate to a variety of metal ions, offering a wide range of possibilities for the design of new materials. researchgate.net

Future research in this area will likely focus on:

The synthesis of novel coordination polymers incorporating this compound and various transition metals.

The investigation of the structural, optical, magnetic, and porous properties of these materials.

The exploration of their potential applications in areas such as catalysis, gas storage, and sensing.

Theoretical Advancements for Predictive Modeling of Reactivity and Stereocontrol

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and helping to rationalize and predict experimental outcomes. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and properties of molecules and transition states. umn.edu

For the synthesis of this compound, theoretical modeling can be used to:

Elucidate reaction mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of how a reaction proceeds. researchgate.net

Predict stereoselectivity: DFT calculations can be used to model the transition states leading to different stereoisomers, allowing for the prediction of which isomer will be favored under a given set of conditions. This is particularly important for the asymmetric synthesis of this compound.

Design new catalysts: Computational methods can be used to design new catalysts with improved activity and selectivity. By understanding the key interactions between the catalyst and the substrate, researchers can rationally modify the catalyst structure to enhance its performance.

The integration of machine learning with computational chemistry is an emerging paradigm that holds great promise for the future of chemical synthesis. By training machine learning models on large datasets of experimental and computational data, it may be possible to develop predictive models that can accurately forecast the outcome of a reaction without the need for extensive experimentation. monash.edu These theoretical advancements will undoubtedly play a crucial role in guiding the development of more efficient and selective methods for the synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diaminobutane-1,4-diol, and how do reaction conditions influence yield?

- Methodology : Common approaches include epoxide ring-opening using nucleophilic agents (e.g., ammonia derivatives) or reductive amination of diketones. For example, fluorinated analogs like 2,3-difluorobutan-1,4-diol are synthesized via epoxide opening with fluoride sources (e.g., Bu4NH2F3 or Et3N·3HF), followed by deprotection . Reaction temperature (e.g., 115°C for 2.5 days) and protecting groups (e.g., benzyl ethers) significantly impact yield and purity. Chromatographic purification is often required for intermediates .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodology : Use NMR (¹H/¹³C, COSY, NOESY) to confirm stereochemistry, especially for diastereomers. X-ray crystallography (as in butane-1,4-diol solvates) resolves absolute configurations. HPLC or GC-MS validates purity, while FTIR identifies functional groups (e.g., -NH2, -OH). For example, syn/anti diastereomers of fluorinated analogs were distinguished via NOESY correlations .

Q. What biological activity screening methods are applicable to this compound?

- Methodology : Assays include:

- Gene expression profiling : Compare transcriptional responses (e.g., in Bacillus licheniformis) under varying carbon sources (2,3-butanediol vs. glucose) via RNA-seq or qPCR .

- Enzyme inhibition : Test interactions with targets like GPR84 using radioligand binding or cAMP assays, inspired by studies on structurally related diols .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Methodology :

- Chiral auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation) for asymmetric synthesis.

- Protection-deprotection strategies : Avoid racemization by selecting non-acidic conditions (e.g., acetonide protection failed due to rearrangement; TBAF/KHF2 preserved stereochemistry) .

- Chromatographic resolution : Employ chiral stationary phases for diastereomer separation .

Q. What experimental strategies resolve contradictory data in catalytic applications (e.g., ligand-free vs. ligand-dependent reactions)?

- Methodology :

- Kinetic studies : Compare reaction rates in flow reactors (enhanced mixing) vs. batch systems. For example, ligand-free Heck-Matsuda coupling of cis-2-buten-1,4-diol in flow reactors improved yields by suppressing Pd nanoparticle formation .

- Computational modeling : Use DFT to predict ligand effects on transition states.

Q. How do structural modifications (e.g., fluorination) alter the physicochemical and biological properties of this compound?

- Methodology :

- Fluorine introduction : Replace hydroxyl/amino groups with fluorine via DAST or PyFluor. Fluorinated analogs (e.g., 2,3-difluorobutan-1,4-diol) exhibit enhanced metabolic stability and lipophilicity, assessed via logP measurements and in vitro ADME assays .

- Structure-activity relationships (SAR) : Compare bioactivity (e.g., receptor binding) of fluorinated vs. non-fluorinated derivatives .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodology :